cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime
Overview
Description
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyridinyl ring, with a methanone and an oxime group further modifying its structure. The presence of the tert-butyl group adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime typically involves the reaction of cyclopropyl ketones with oxime derivativesThe reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone, while reduction can produce cyclopropyl(6-cyclopropyl-3-pyridinyl)methanamine.
Scientific Research Applications
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl and pyridinyl groups contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone: Lacks the oxime and tert-butyl groups, resulting in different reactivity and applications.
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanamine: Contains an amine group instead of an oxime, leading to different biological interactions.
Uniqueness
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxime and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-[(2-methylpropan-2-yl)oxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2,3)19-18-15(12-6-7-12)13-8-9-14(17-10-13)11-4-5-11/h8-12H,4-7H2,1-3H3/b18-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFDUBOBZOZJT-OBGWFSINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=C(C1CC1)C2=CN=C(C=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/N=C(\C1CC1)/C2=CN=C(C=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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